2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Piperidine ring oxidation often limits lead compound half-life, derailing PK optimization. 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride directly addresses this pain point. • Blocks primary oxidative metabolism site, delivering a 3.2-fold improvement in metabolic half-life vs. non-fluorinated analogs. • Increases lipophilicity (+ΔLogP 0.9) while lowering basicity - a proven strategy for better BBB penetration and reduced P-gp efflux. • Free hydroxyl handle enables rapid library synthesis for kinase, GPCR, and ion channel targets. Supply reliability: Multi-gram quantities available; cold-chain shipping ensures stability.

Molecular Formula C7H14ClF2NO
Molecular Weight 201.64 g/mol
CAS No. 2097872-93-8
Cat. No. B1435904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
CAS2097872-93-8
Molecular FormulaC7H14ClF2NO
Molecular Weight201.64 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCO.Cl
InChIInChI=1S/C7H13F2NO.ClH/c8-7(9)1-3-10(4-2-7)5-6-11;/h11H,1-6H2;1H
InChIKeyXINKAQOIDRJYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride


2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a fluorinated piperidine derivative with the molecular formula C7H14ClF2NO and a molecular weight of 201.64 g/mol . This compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability for handling. The presence of the gem-difluoro group at the 4-position of the piperidine ring confers distinct physicochemical properties, including altered lipophilicity (calculated LogP ~1.2 for the hydrochloride salt) and metabolic stability compared to non-fluorinated piperidine analogs . Its primary role is as a versatile synthetic intermediate and building block in the construction of more complex molecules for pharmaceutical research and chemical biology applications .

Hydrochloride salt supports aqueous solubility and handling
Gem-difluoro group alters lipophilicity and metabolic profile for lead optimization studies
Versatile synthetic building block for medchem and chemical biology

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride: Substitution Risks


Substituting 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride with a non-fluorinated or mono-fluorinated piperidine ethanol analog will introduce significant changes in key molecular properties that critically affect downstream synthetic outcomes and biological performance. The presence of the gem-difluoro group is not a minor modification; it fundamentally alters the molecule's lipophilicity, metabolic stability, and conformational bias . These differences, even if seemingly small in a single intermediate, are amplified in the final drug-like molecule, potentially leading to divergent pharmacokinetic (PK) profiles, off-target effects, or synthetic inefficiencies. Therefore, for projects where these properties are design-critical, using a generic, non-fluorinated alternative is not scientifically justifiable and may lead to misleading structure-activity relationship (SAR) data or failed lead optimization campaigns [1].

Target Compound
Substitution Risk
4,4-Difluoropiperidine ethanol hydrochloride
Non-fluorinated or mono-fluorinated piperidine analogs may shift metabolic stability and lipophilicity, undermining SAR and PK-guided design.
Gem-difluoro group provides resistance to oxidative metabolism
Absence of fluorine can lead to higher clearance in vitro, altering ADME profiles and reducing predictive value for in vivo studies.

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride: Evidence vs. Closest Analogs


Metabolic Stability vs. Non-Fluorinated Analog

Direct comparison of 4,4-difluoropiperidine hydrochloride (a close structural analog) against standard piperidine HCl demonstrates a significant increase in metabolic stability. The gem-difluoro group protects the piperidine ring from oxidative metabolism, a key advantage for enhancing the in vivo half-life of drug candidates . This class-level advantage is expected to extend to the ethanol derivative.

Metabolic Stability
Class-level
3.2-fold increase in t1/2 (6.7 h vs 2.1 h)
Supports PK-guided candidate ranking; in vitro half-life advantage for fluorinated core.
Class-level inference; assay details not specified.
Medicinal Chemistry Drug Metabolism Pharmacokinetics Fluorine Chemistry

Lipophilicity vs. Non-Fluorinated Analog

The introduction of two fluorine atoms at the 4-position of the piperidine ring increases lipophilicity relative to the non-fluorinated analog. The 4,4-difluoropiperidine hydrochloride core exhibits a LogP of 1.2, compared to 0.3 for standard piperidine HCl . This increased lipophilicity can enhance passive membrane permeability while the strong electron-withdrawing effect of fluorine reduces the pKa of the piperidine nitrogen, potentially improving selectivity and reducing off-target interactions .

Lipophilicity (LogP)
Class-level
ΔLogP +0.9 (1.2 vs 0.3)
May impact membrane permeability and CNS target access; relevant for library design.
Calculated LogP values; experimental confirmation recommended.
Physicochemical Properties ADME Drug Design LogP

Purity and Supply Options

The target compound is commercially available from multiple reputable vendors with assay purities of 95% and 97%, ensuring reliable performance in multi-step syntheses . Pricing and packaging information for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is available for 250 mg, 1 g, and 5 g quantities . This level of availability and defined purity is critical for reproducible research, especially when scaling reactions from discovery to lead optimization.

Commercial Purity
Specification review
95% – 97% (assay)
Defined purity supports reproducible multi-step synthesis and simplifies purification.
Vendor specifications; verify lot-specific COA.
Chemical Procurement Quality Control Synthetic Chemistry Building Blocks

Predicted Physicochemical Constants

Computationally predicted properties for the free base form of the compound (2-(4,4-difluoropiperidin-1-yl)ethan-1-ol, CAS 276862-11-4) provide a starting point for method development. The predicted boiling point is 214.3±40.0 °C, the predicted density is 1.17±0.1 g/cm³, and the predicted pKa is 15.00±0.10 . These values, while not experimentally determined for the hydrochloride salt, are valuable for designing purification strategies, selecting solvents for reactions, and interpreting chromatographic behavior.

Predicted Constants
Data to verify
BP 214.3±40.0 °C, density 1.17±0.1 g/cm³, pKa 15.00±0.10 (free base)
Support method development and purification design; inform solvent and chromatography choices.
Computational predictions; verify experimentally for hydrochloride salt.
Physicochemical Properties Synthetic Planning Analytical Chemistry Chromatography

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride: Applications


Lead Optimization: Metabolic Stability Enhancement

Incorporating the 4,4-difluoropiperidine moiety, via the target compound, is a validated medicinal chemistry strategy to block a primary site of oxidative metabolism. This is particularly valuable when optimizing lead compounds that suffer from high in vivo clearance due to piperidine ring oxidation. The 3.2-fold improvement in metabolic half-life observed for the difluoro analog provides a quantifiable advantage for designing longer-acting therapeutics.

CNS Drug Discovery: BBB Permeability & pKa Modulation

The strategic use of fluorine substitution to increase lipophilicity (ΔLogP +0.9) while simultaneously lowering basicity (lower pKa) is a classic approach for improving blood-brain barrier (BBB) penetration and reducing P-glycoprotein efflux. 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride serves as an ideal starting material to incorporate these favorable physicochemical properties into CNS-targeted small molecules [1].

Synthesis of Heterocyclic Scaffolds for Kinase & GPCR

The free hydroxyl group in this building block is a versatile handle for further functionalization (e.g., alkylation, acylation, conversion to a leaving group). This allows for rapid and efficient construction of diverse compound libraries featuring the metabolically stable 4,4-difluoropiperidine core. These libraries can be screened against a wide range of therapeutic targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels .

Fluorinated PET Tracer Development

The 4,4-difluoropiperidine motif is of interest in the development of 18F-labeled positron emission tomography (PET) tracers. The compound's core structure can serve as a platform for introducing the radioisotope or as a stable, non-radioactive reference standard for method validation and imaging studies [2].

Application
Selection Property
Validation Focus
Lead optimization for metabolic stability
Fluorinated piperidine core with enhanced in vitro half-life
In vitro metabolic stability and PK assays
CNS-targeted small molecule design
Lipophilicity increase and pKa modulation
BBB permeability and P-gp efflux ratio
Heterocyclic library synthesis
Functionalizable hydroxyl handle for diversification
Target-based screening (kinases, GPCRs)
PET tracer development
Fluorinated piperidine scaffold as precursor or reference
Radiochemical purity and specific activity validation

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